2-(methylamino)-N-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability and reactivity .Scientific Research Applications
Anticonvulsant Activity
Research has shown that certain derivatives of 2-(methylamino)-N-phenylacetamide have significant anticonvulsant activity. For instance, compounds with specific substitutions on the N-phenyl ring demonstrated notable effectiveness against maximal electroshock test seizures (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. A study described the creation of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives with varying bioactivities, including antimicrobial properties (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Chemical Synthesis and Structure-Activity Relationships
2-(Methylamino)-N-phenylacetamide hydrochloride has been a key component in the synthesis of various chemical structures. For example, a method was developed for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).
Anesthetic Use in Veterinary Medicine
The compound has been utilized in veterinary medicine as an anesthetic. Studies have demonstrated its effectiveness in producing a surgical level of anesthesia in animal models (Shucard, Andrew, & Beauford, 1975).
Novel Green Synthesis Technology
2-(Methylamino)-N-phenylacetamide hydrochloride has been part of a novel green synthesis technology. This method offers high recovery, fewer side effects, and simple post-treatment processes (Feng, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(methylamino)-N-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCXNVKPIYQNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547238 |
Source
|
Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-phenylacetamide hydrochloride | |
CAS RN |
60565-45-9 |
Source
|
Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-N-phenylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.